molecular formula C3H6O B057817 Acetone-13C3 CAS No. 93628-01-4

Acetone-13C3

Cat. No. B057817
CAS RN: 93628-01-4
M. Wt: 61.057 g/mol
InChI Key: CSCPPACGZOOCGX-VMIGTVKRSA-N
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Description

Synthesis Analysis Acetone-13C3 is synthesized through specific labeling techniques. These methods involve isotopic enrichment of carbon in the acetone molecule, leading to the creation of a compound with three carbon-13 atoms. This labeling process does not significantly alter the chemical properties of acetone but allows for detailed spectroscopic analysis (Yang et al., 1998).

Molecular Structure Analysis The molecular structure of Acetone-13C3, similar to regular acetone, consists of a carbonyl group (C=O) flanked by two methyl groups (CH3). The presence of carbon-13 isotopes allows for detailed investigation of its molecular interactions and behavior under various conditions using techniques like NMR spectroscopy. Studies have shown that the isotropic shifts and lineshapes in 13C NMR can reveal detailed information about molecular motion and interactions (Tao et al., 2000).

Chemical Reactions and Properties Acetone-13C3 participates in various chemical reactions similar to standard acetone, such as condensation and oxidation reactions. Its properties as a solvent and reactant are comparable to non-labeled acetone, but its isotopic labeling allows for more precise tracking and analysis in chemical studies (Guo & Chen, 2013).

Physical Properties Analysis The physical properties of Acetone-13C3, such as boiling point, melting point, and solubility, are expected to be similar to those of regular acetone. However, its labeled nature allows for a detailed understanding of its behavior in different environments, such as interaction with water molecules and other solvents (Mizuno et al., 1998).

Chemical Properties Analysis The chemical properties of Acetone-13C3, especially its reactivity and interactions with other molecules, are a focus of research. Studies have explored its behavior in various chemical environments, looking at aspects like hydrogen bonding, acid-base interactions, and reaction kinetics. These properties are crucial in understanding its role in biochemical and industrial processes (Barich et al., 1998).

Scientific Research Applications

  • Characterizing Brønsted Site Acidity in Zeolites : Acetone-13C3 is used in 13C NMR spectroscopy to assess the acidity of Brønsted-acid sites in molecular sieves. This helps in understanding the hydrogen bonding ability and intrinsic acidity of these sites (Biaglow et al., 1994).

  • Studying Hydrophobic Hydration of Acetone : By examining 1H and 13C chemical shifts in NMR of aqueous acetone mixtures, researchers use Acetone-13C3 to explore the electronic polarization of acetone and water, contributing to our understanding of hydrophobic interactions (Mizuno et al., 1998).

  • Assaying Low Deuterium Enrichment of Water : Acetone-13C3 is utilized in isotopic exchange assays for measuring 2H-enrichment in water. This is especially useful in biological samples and offers a rapid and economical alternative to traditional isotope ratio mass spectrometric assays (Yang et al., 1998).

  • Analyzing Tobacco Smoke : Acetone-13C3 is applied in studies to determine the degradation of blend glycerol in cigarette smoke to form acrolein and acetone. This helps in understanding the chemical processes occurring in burning tobacco (Yip et al., 2010).

  • Investigating Catalysis in Methanol-to-Olefin Conversion : In the study of silico-aluminophosphate catalysts, Acetone-13C3 is used to understand the chemistry of acetone and the formation of persistent carbenium ions, providing insights into the catalytic processes involved (Song et al., 2001).

  • Exploring Soil-Pollutant Interactions : Solid-state 13C NMR studies employing Acetone-13C3 are conducted to understand the interaction of soil components with pollutants. This research aids in environmental monitoring and the development of remediation strategies (Jurkiewicz & Maciel, 1995).

Safety And Hazards

Acetone-13C3 is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Repeated exposure may cause skin dryness or cracking . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(1,2,3-13C3)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465668
Record name Acetone-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone-13C3

CAS RN

93628-01-4
Record name 2-Propanone-1,2,3-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93628-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetone-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-13C3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SH Yip, LT Taylor, M Ashraf-Khorassani, J Yu… - … to Tobacco & Nicotine …, 2010 - sciendo.com
… The DNPH derivatives of acrolein-13C3 and acetone-13C3 were independently synthesized, and they served as external standards for absolute quantitation. The cost of fully labeled …
Number of citations: 7 sciendo.com
KMD Holm, K Linnet, BS Rasmussen… - Journal of analytical …, 2010 - academic.oup.com
… on enzymatic oxidation of D-ß-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone, which was quantified by the use of headspace GC–MS using acetone-13C3 as …
Number of citations: 15 academic.oup.com
J Zhai, X Liu, Z Huang, H Zhu - Journal of the American Society for Mass …, 2009 - Springer
Quantitative proteomics is challenging and various stable isotope based approaches have been developed to meet the challenge. Hereby we describe a simple, efficient, reliable, and …
Number of citations: 19 link.springer.com
DW Armstrong, M Talebi, N Thakur, MF Wahab… - researchgate.net
We designed and demonstrated the unique abilities of the first gas chromatography–molecular resonance rotational spectrometer instrument (GC-MRR). While broadly and routinely …
Number of citations: 0 www.researchgate.net
H Desai - 2023 - escholarship.org
Cysteine-directed chemoproteomic profiling methods yield high-throughput inventories of redox-sensitive and ligandable cysteine residues. They are enabling techniques for functional …
Number of citations: 2 escholarship.org
J Beyer, TN Vo, D Gerostamoulos, O Drummer - gtfch.org
Aims. Detection of the alcohol metabolites ethylglucuronide (EtG) and ethylsulfate (EtS) has become routine in many forensic laboratories over the last few years. Most of previously …
Number of citations: 3 www.gtfch.org
DL Ashley, MA Bonin, FL Cardinali… - Analytical …, 1992 - ACS Publications
1022· ANALYTICAL CHEMISTRY, VOL. 64, NO. 9, MAY 1, 1992 pounds reach the affected organ systems. 5· 6 Once the level of exposure has been established, therelationship of the …
Number of citations: 195 pubs.acs.org
A Eveleigh, N Ladommatos, P Hellier, AL Jourdan - cyberleninka.org
This paper presents the results of an experimental study that was carried out to determine the conversion rates to particulate matter (PM) of several liquid fuel hydrocarbon molecules, …
Number of citations: 0 cyberleninka.org
MH Ordu - 2017 - kups.ub.uni-koeln.de
Acetone, (CH3)2CO, is among the largest molecules detected so far in the interstellar medium or circumstellar shells. The origins of this chemical richness in space are a matter of …
Number of citations: 4 kups.ub.uni-koeln.de
M le Pr Ritz, M le Pr Pégon, M Cailleux… - academia.edu
L’organisme est composé principalement d’eau (environ 60% du poids corporel), que l’on divise en eau intracellulaire (EIC) et extracellulaire (EEC). L’eau corporelle totale (ECT) …
Number of citations: 2 www.academia.edu

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